N*6*-Benzyl-quinazoline-2,4,6-triamine
Description
Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry Research
The quinazoline nucleus is widely regarded by medicinal chemists as a "privileged structure". nih.govnih.gov This designation stems from its ability to bind to various biological targets, leading to a diverse range of pharmacological activities. ebi.ac.ukmdpi.com The structural rigidity of the fused ring system, combined with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological functions. nih.govnih.gov This versatility has made the quinazoline scaffold a focal point of extensive research and development in the pharmaceutical sciences. nih.govekb.eg
The history of quinazoline chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative was reported in 1869, involving the reaction of anthranilic acid with cyanogen. nih.govwisdomlib.org The name "quinazoline" itself was proposed in 1887. researchgate.net Early investigations laid the groundwork for more advanced synthetic methodologies, which have since evolved to allow for the creation of a vast library of quinazoline-based compounds. nih.govwisdomlib.org Over the decades, researchers have identified numerous naturally occurring alkaloids containing the quinazolinone core, further highlighting the biological relevance of this scaffold. nih.govchemmethod.com The discovery of the broad therapeutic potential of synthetic quinazoline derivatives has cemented their importance in the ongoing quest for new and effective medicinal agents. researchgate.net
Quinazoline derivatives have been shown to exhibit a remarkably wide array of biological activities. mdpi.comnih.govnih.gov This broad spectrum is a key reason for their prominence in medicinal chemistry. ekb.egijmpr.in Extensive research has demonstrated that compounds featuring the quinazoline scaffold can possess anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties, among others. nih.govnih.govmdpi.com The specific activity is often dictated by the nature and position of substituents on the quinazoline ring system. nih.govnih.gov For instance, substitutions at the 2, 3, and 4-positions have been extensively studied and shown to be critical for various pharmacological effects. nih.govijmpr.in The table below summarizes some of the key biological activities attributed to the quinazoline scaffold.
| Biological Activity | Description | Key References |
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including targeting protein kinases like EGFR. researchgate.netnih.gov | researchgate.netekb.egnih.govmdpi.com |
| Anti-inflammatory | Reduction of inflammation, with some derivatives acting as COX inhibitors. ijmpr.inresearchgate.net | ijmpr.inmdpi.comresearchgate.net |
| Antimicrobial | Activity against a range of bacteria and fungi. nih.govchemmethod.com | nih.govchemmethod.com |
| Antiviral | Inhibition of viral replication, including activity against HIV. ijmpr.insemanticscholar.org | ijmpr.inmdpi.comsemanticscholar.org |
| Antihypertensive | Lowering of blood pressure; several approved drugs feature the quinazoline structure. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Anticonvulsant | Exerting effects on the central nervous system to prevent or reduce the severity of seizures. ebi.ac.uksemanticscholar.org | nih.govebi.ac.uksemanticscholar.org |
| Anti-Alzheimer's | Potential to target pathological processes in Alzheimer's disease, such as cholinesterase inhibition. mdpi.com | mdpi.com |
Academic Relevance and Research Focus on N6-Benzyl-quinazoline-2,4,6-triamine and its Derivatives
The quinazoline-2,4,6-triamine scaffold serves as a specific platform for the design of targeted therapeutic agents. researchgate.netresearchgate.net The academic interest in this particular arrangement lies in its structural features, which are amenable to the introduction of various substituents to modulate biological activity. researchgate.netresearchgate.net Research groups have focused on synthesizing and evaluating derivatives of this core structure for their potential as cytotoxic agents against various cancer cell lines. researchgate.net
The introduction of a benzyl (B1604629) group at the N6 position, creating N6*-Benzyl-quinazoline-2,4,6-triamine, and its analogues, is a strategic design choice. This modification, along with others, influences the electronic environment and lipophilicity of the molecule, which can in turn affect its biological target interactions. researchgate.net Studies have shown that derivatives of quinazoline-2,4,6-triamine can exhibit significant cytotoxic activity, in some cases surpassing that of reference drugs in preclinical studies. researchgate.net The research in this area often involves the synthesis of a series of related compounds to establish structure-activity relationships (SAR), aiming to identify the most potent and selective compounds for further development. researchgate.netresearchgate.net The table below presents findings from research on derivatives of the quinazoline-2,4,6-triamine core.
| Compound Derivative | Research Focus | Findings | Reference |
| Quinazoline-2,4,6-triamine derivatives with nitrobenzoyl substituents | Evaluation as antiprotozoal agents | Showed potent activity against Trypanosoma cruzi and low toxicity to human cells. | researchgate.net |
| Quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives | Evaluation as cytotoxic agents in cancer cell lines (HCT-15, SKOV-3, MDA-MB-231) | Eleven quinazoline derivatives showed activity against all tested cell lines, with some exhibiting higher cytotoxic activity than reference drugs. | researchgate.net |
| N6-methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride | Chemical synthesis and characterization | A specific derivative synthesized for research purposes. | sigmaaldrich.com |
| Quinazolin‐2,4,6‐triamine derivatives | Synthesis and evaluation as non‐purine (B94841) xanthine (B1682287) oxidase inhibitors | A novel two-step synthetic route was developed to obtain the target derivatives. | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C15H15N5 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-N-benzylquinazoline-2,4,6-triamine |
InChI |
InChI=1S/C15H15N5/c16-14-12-8-11(6-7-13(12)19-15(17)20-14)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H4,16,17,19,20) |
InChI Key |
PTWJNRZKGULCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N6 Benzyl Quinazoline 2,4,6 Triamine
Established Synthetic Pathways for the Quinazoline-2,4,6-triamine Core Structure
The construction of the fundamental quinazoline-2,4,6-triamine architecture relies on well-established principles of heterocyclic chemistry, primarily involving the formation of the quinazoline (B50416) ring system followed by the introduction of the requisite amine functionalities.
The formation of the quinazoline ring is the foundational step in synthesizing the target scaffold. Various cyclization strategies have been developed, often starting from readily available ortho-substituted aniline (B41778) derivatives.
Common methods for constructing the quinazoline ring include the condensation of 2-aminobenzylamines with aldehydes, followed by an oxidation step. nih.gov Alternative approaches utilize 2-aminobenzonitriles or 2-aminobenzamides as key starting materials. For instance, a copper-catalyzed reaction of 2-bromobenzonitriles with guanidine (B92328) can directly yield 2,4-diaminoquinazoline derivatives, building a significant portion of the core in a single step. organic-chemistry.org
Transition-metal-free syntheses have also been reported. nih.gov These methods often involve the oxidative cyclization of N-aryl amidines or multicomponent reactions. For example, a three-component reaction of 2-aminobenzophenones, an aldehyde, and ammonium (B1175870) acetate (B1210297) can furnish the quinazoline ring. nih.gov The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Table 1: Selected Cyclization Strategies for Quinazoline Ring Formation
| Starting Material(s) | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| 2-Aminobenzophenones, Aldehyde, NH4OAc | KI-catalyzed | 2,4-Disubstituted Quinazolines | nih.gov |
| 2-Aminobenzylamines, Aldehydes | MnO2, DDQ (oxidants) | Substituted Quinazolines | nih.gov |
| 2-Halobenzamides, Nitriles | Cu-catalyst, tBuOK | Quinazolin-4(3H)-ones | organic-chemistry.org |
| o-Iodoanilines, Cyanamide | Carbonylative Coupling | 2-Aminoquinazolin-4(3H)-ones | organic-chemistry.org |
This table is interactive. Click on the headers to sort.
Once the quinazoline core is formed, or concurrently with its formation, the introduction of amine groups at positions 2, 4, and 6 is required to yield the quinazoline-2,4,6-triamine structure. The 6-amino group is typically incorporated by starting with a 5-nitro-substituted anthranilamide or 2-aminobenzonitrile, followed by reduction of the nitro group to an amine at a later stage in the synthesis.
The introduction of amines at the 2- and 4-positions is often achieved through nucleophilic aromatic substitution (SNAr) reactions on halo-substituted quinazolines. Starting from 2,4-dichloroquinazoline (B46505) precursors, reaction with various amines consistently demonstrates regioselectivity for substitution at the 4-position first. nih.gov A subsequent, often more forcing, reaction is then required to substitute the chlorine at the 2-position.
An efficient method for producing 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives involves a copper-catalyzed reaction of 2-bromobenzonitriles with amidines or guanidine. organic-chemistry.org Furthermore, metal-free oxidative annulation provides a simple and efficient route for synthesizing 2-aminoquinazoline (B112073) derivatives under mild conditions, which is beneficial for scalability and ligand diversity. nih.gov Ruthenium-catalyzed dehydrogenative and deaminative coupling reactions also provide a pathway to quinazolines and quinazolinones from 2-aminophenyl ketones or 2-aminobenzamides and various amines, avoiding toxic byproducts. organic-chemistry.org
Targeted Synthesis of N6-Benzyl-quinazoline-2,4,6-triamine and its Analogs
The synthesis of the specifically substituted N6-Benzyl-quinazoline-2,4,6-triamine requires precise control over the reaction conditions to ensure functionalization occurs at the desired nitrogen atom.
One-pot multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of complex heterocyclic systems from simple precursors in a single operation, enhancing atom economy and reducing waste. rsc.org While a specific MCR for N6-Benzyl-quinazoline-2,4,6-triamine is not extensively documented, the principles are widely applied in quinazoline synthesis. For example, copper-catalyzed tandem reactions involving 2-bromobenzyl bromides, aldehydes, and ammonium hydroxide (B78521) can produce diversely functionalized quinazolines. nih.gov Such strategies could be adapted by using a pre-functionalized starting material, like 4-amino-2-aminobenzonitrile, to build the desired triamine scaffold. The development of MCRs for synthesizing benzoxazoles from catechols, benzyl (B1604629) alcohols, and ammonium acetate showcases the power of this approach for creating C-N bonds in heterocyclic systems. nih.gov
Achieving regioselective benzylation at the N6-amino group in the presence of amino groups at the C2 and C4 positions is a significant synthetic challenge due to the similar nucleophilicity of the exocyclic amino groups. The strategy often relies on the subtle differences in the electronic environment of the three amino groups. The N2 and N4 amines are part of a guanidine-like system and are influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring, potentially rendering the N6 amine on the benzene (B151609) ring more nucleophilic.
Selective functionalization can be achieved through several approaches:
Protecting Groups: Orthogonal protecting group strategies can be employed where the N2 and N4 amines are protected, leaving the N6 amine free for reaction with benzyl bromide or a related electrophile. The protecting groups are then removed in a final step.
Directed Reactions: The reaction conditions can be fine-tuned (e.g., choice of base, solvent, and temperature) to favor substitution at the most nucleophilic site.
Synthesis from Pre-functionalized Precursors: A more common and reliable approach involves introducing the benzyl group at an earlier stage of the synthesis. For example, starting with 4-nitroaniline, N-benzylation can be performed, followed by nitration at the 2-position, reduction of both nitro groups, and subsequent cyclization to form the quinazoline ring. This multi-step process ensures the benzyl group is located exclusively at the N6 position.
Studies on the regioselective N-alkylation of related quinazolinone systems have shown that careful optimization of reaction conditions can lead to exclusive formation of the desired N-alkylated isomer, a principle that is directly applicable here. rsc.org
To explore structure-activity relationships, analogs of N6-Benzyl-quinazoline-2,4,6-triamine are often synthesized by introducing various substituents onto the benzyl ring. This is typically accomplished by reacting the quinazoline-2,4,6-triamine core with a library of substituted benzyl halides (e.g., benzyl bromides or chlorides) or by reductive amination using substituted benzaldehydes and a reducing agent like sodium borohydride.
The functionalization of related 2-arylquinazolin-4(3H)one scaffolds has demonstrated that a wide variety of pharmacophores can be introduced at different positions to modulate activity. nih.gov Similarly, the synthesis of 3-(4-bromobenzyl)quinazoline-2,4(1H,3H)-dione highlights the feasibility of incorporating substituted benzyl groups onto the quinazoline framework. acs.org This approach allows for the systematic investigation of the effects of electron-donating and electron-withdrawing groups on the benzyl moiety.
Table 2: Examples of Substituted Benzyl Moieties for Derivatization
| Substituent on Benzyl Ring | Reagent Example | Potential Property Modification | Reference Analogy |
|---|---|---|---|
| 4-Methoxy | 4-Methoxybenzyl bromide | Electron-donating | acs.org |
| 4-Chloro | 4-Chlorobenzyl bromide | Electron-withdrawing, Halogen bonding | acs.org |
| 4-Nitro | 4-Nitrobenzyl bromide | Strong electron-withdrawing | nih.gov |
| 3,4-Dichloro | 3,4-Dichlorobenzyl bromide | Lipophilicity, Electronic effects | acs.org |
| 4-(Trifluoromethyl) | 4-(Trifluoromethyl)benzyl bromide | Strong electron-withdrawing, Lipophilicity | acs.org |
This table is interactive and provides examples of moieties for creating analogs.
Exploration of Advanced Synthetic Approaches and Chemical Modifications
The chemical scaffold of N6-Benzyl-quinazoline-2,4,6-triamine presents a versatile platform for further chemical exploration. Advanced synthetic strategies and modifications can be employed to fine-tune its physicochemical and potential biological properties. A key area of interest lies in the transformation of its substituents to generate novel derivatives.
Oxidative Transformations of Benzyl Substituents
The benzyl group attached at the N6 position is a prime target for chemical modification through oxidation. Such reactions are valuable in organic synthesis for introducing new functional groups, which can alter a molecule's characteristics. acgpubs.org
One of the primary goals of oxidizing the benzyl substituent on a quinazoline core is to convert it into a benzoyl group. This transformation replaces the methylene (B1212753) bridge (-CH2-) with a carbonyl group (-C=O-), leading to the corresponding benzoyl-containing derivative. A commonly utilized and effective oxidizing agent for this purpose is Fieser's reagent, which is a mixture of chromium trioxide (CrO3) in acetic acid. acgpubs.org
Research into the oxidation of benzyl-substituted fused quinazolines has revealed that the reaction can sometimes lead to unexpected products alongside the desired benzoyl derivative. acgpubs.org In one study, the oxidation of a benzyl-substituted fused quinazoline with chromium trioxide not only yielded the expected ketone but also resulted in the isolation of an unexpected quinazolinone derivative. acgpubs.org
The outcome of the oxidation reaction appears to be influenced by the electronic properties of the fused heterocycle. A stronger electron-withdrawing character in the fused ring system tends to terminate the oxidation at the ketone formation stage. Conversely, a weaker electron-withdrawing effect can lead to the formation of a quinazolinone as the main product. acgpubs.org This suggests that the electronic nature of the quinazoline core in N6-Benzyl-quinazoline-2,4,6-triamine would play a crucial role in the outcome of such oxidative transformations.
The proposed mechanism for the oxidation of a benzyl group to a benzoyl group using chromium trioxide involves several steps, and understanding this pathway is essential for predicting and controlling the reaction products. acgpubs.org The reaction highlights the synthetic utility of oxidation for modifying complex molecules like quinazoline derivatives. acgpubs.org
Molecular Architecture and Conformational Dynamics of N6 Benzyl Quinazoline 2,4,6 Triamine Analogs
Analysis of Quinazoline (B50416) Ring System Conformation in N6-Benzyl-quinazoline-2,4,6-triamine Derivatives
The quinazoline ring system, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, is inherently aromatic and thus predominantly planar. beilstein-journals.org However, the introduction of various substituents can induce minor deviations from planarity. In derivatives of N6-Benzyl-quinazoline-2,4,6-triamine, the planarity of the quinazoline core is largely maintained. X-ray crystallography studies on analogous substituted quinazolines confirm that the fused ring system itself exhibits a high degree of planarity. mdpi.com
Computational modeling and spectroscopic analyses, such as NMR, are instrumental in understanding the subtle conformational dynamics. ijpscr.info For instance, the specific substitution on the benzyl (B1604629) ring or the other amino groups at positions 2 and 4 can influence the electronic distribution within the quinazoline system, potentially causing slight puckering or distortion. These distortions, while minimal, can be significant for receptor binding.
| Derivative | Substitution Pattern | Calculated Dihedral Angle (C4a-C8a-N1-C2) in degrees | Method |
|---|---|---|---|
| Analog A | Unsubstituted Quinazoline | ~1.5° | DFT Calculation |
| Analog B | 6-Nitro-substituted | ~2.1° | DFT Calculation |
| Analog C | 2,4-Diamino-substituted | ~1.8° | X-ray Crystallography |
This table presents hypothetical data based on typical findings for quinazoline derivatives to illustrate the concept of near-planarity.
Stereochemical Considerations and Chiral Centers in Substituted N6-Benzyl-quinazoline-2,4,6-triamine Derivatives
The parent compound, N6-Benzyl-quinazoline-2,4,6-triamine, is achiral. However, substitutions on the benzyl group or the quinazoline ring can introduce chiral centers, leading to the existence of enantiomers or diastereomers. For example, substitution at the benzylic carbon (the CH2 group of the benzyl substituent) with a group other than hydrogen would create a chiral center.
Furthermore, atropisomerism can arise in o-substituted N-aryl quinazolinones, where restricted rotation around the N-C(aryl) bond leads to separable, axially chiral isomers. clockss.org While the N6-benzyl linkage in the title compound is more flexible, significant steric hindrance from bulky substituents on both the quinazoline ring and the benzyl ring could potentially restrict rotation and introduce axial chirality. The stereochemical stability of such atropisomers would be a critical factor in their synthesis and biological evaluation. clockss.org
| Derivative Structure | Site of Substitution | Resulting Chirality | Potential Number of Stereoisomers |
|---|---|---|---|
| N6-(α-Methylbenzyl)-quinazoline-2,4,6-triamine | Benzylic carbon | Point Chirality | 2 (Enantiomers) |
| N6-(2'-Methylbenzyl)-5-bromo-quinazoline-2,4,6-triamine | N6-C1' bond | Axial Chirality (Atropisomerism) | 2 (Atropisomers) |
This table provides illustrative examples of how chirality can be introduced into the N6-Benzyl-quinazoline-2,4,6-triamine scaffold.
Influence of N6-Benzyl Substitution on Overall Molecular Shape and Flexibility
This flexibility can be advantageous for binding to protein targets, as the molecule can adapt its shape to fit the binding pocket. acs.org However, this flexibility also introduces a degree of conformational entropy that can be unfavorable for binding. Molecular modeling studies on related N-benzyl substituted heterocyclic systems have shown that the presence of the benzyl group creates a defined three-dimensional vector away from the plane of the heterocyclic core. acs.org The orientation of this benzyl group is influenced by both steric and electronic interactions with neighboring substituents on the quinazoline ring. For example, bulky groups at positions 5 or 7 of the quinazoline ring would sterically clash with the benzyl group, restricting its rotational freedom and favoring specific conformations.
The interplay between the flexible benzyl group and the rigid quinazoline core defines the conformational landscape of these molecules, which is a key aspect of their structure-activity relationship studies. frontiersin.org
Biological Activity Spectrum and Mechanistic Insights of N6 Benzyl Quinazoline 2,4,6 Triamine Derivatives
Antimalarial Activity and Antifolate Mechanisms of Action
Quinazoline-based compounds have been identified as a promising class of antimalarial agents, largely due to their ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of the malaria parasite. nih.govnih.gov
Inhibition of Dihydrofolate Reductase (DHFR) in Plasmodium falciparum
Derivatives of N6-benzyl-quinazoline-2,4,6-triamine have demonstrated potent inhibitory activity against the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.gov This enzyme is a well-established target for antifolate drugs like pyrimethamine (B1678524). The mechanism of resistance to pyrimethamine often involves mutations in the dhfr gene, leading to reduced drug binding. nih.govnih.gov However, certain quinazoline (B50416) derivatives have shown the ability to overcome this resistance.
For instance, the compound 5-chloro-N6-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine, also known as QN254, has been shown to bind to and inhibit both the wild-type and a quadruple-mutant (V1S) form of the PfDHFR enzyme. nih.gov This suggests that the quinazoline scaffold can be modified to effectively target drug-resistant forms of the enzyme. The structural basis for this activity lies in the ability of the quinazoline core and its substituents to form favorable interactions within the active site of both wild-type and mutant DHFR enzymes. nih.govmalariaworld.org
Activity Against Drug-Resistant Plasmodium falciparum Strains
A significant advantage of N6-benzyl-quinazoline-2,4,6-triamine derivatives is their activity against drug-resistant strains of P. falciparum. nih.gov The widespread resistance to conventional antifolate drugs like pyrimethamine has rendered them ineffective in many malaria-endemic regions. nih.gov
The compound QN254 has exhibited potent in vitro activity against clinical isolates of P. falciparum with varying levels of antifolate resistance, including those carrying the quadruple-mutant PfDHFR gene. nih.gov Specifically, QN254 was found to be highly active against the pyrimethamine-resistant V1S strain of P. falciparum, with a 50% inhibitory concentration (IC50) of 9 nM. nih.gov This highlights the potential of this class of compounds to be developed into new antimalarial drugs effective against resistant parasite populations. nih.govnih.gov
Antiparasitic Efficacy and Target Interactions
Beyond their antimalarial properties, N6-benzyl-quinazoline-2,4,6-triamine derivatives have also demonstrated significant efficacy against other parasites, notably Leishmania species. nih.govresearchgate.net
Antileishmanial Activity Against Leishmania mexicana and Leishmania major
Derivatives of quinazoline-2,4,6-triamine have been investigated for their potential as antileishmanial agents. researchgate.netresearchgate.net Studies have shown that these compounds exhibit activity against various Leishmania species, including Leishmania mexicana and Leishmania major, the causative agents of cutaneous leishmaniasis. researchgate.netnanomedicine-rj.com The antileishmanial activity of these compounds is often attributed to their interaction with key enzymes in the parasite's folate pathway. researchgate.netmdpi.com
Inhibition of Leishmania Dihydrofolate Reductase and Pteridine (B1203161) Reductase
Similar to their mechanism of action in Plasmodium, quinazoline derivatives target the folate biosynthesis pathway in Leishmania. However, a key difference in Leishmania is the presence of another enzyme, pteridine reductase 1 (PTR1), which can bypass the effects of DHFR inhibition. mdpi.comnih.govmdpi.com Therefore, dual inhibition of both DHFR and PTR1 is considered a crucial strategy for developing effective antileishmanial drugs. mdpi.commdpi.com
The quinazoline-2,4,6-triamine (TAQ) scaffold has been identified as a promising starting point for designing inhibitors that can target both enzymes. researchgate.net Structural studies have shown that 2,4,6-triaminoquinazoline (B80964) can effectively bind to the active site of Leishmania major PTR1. nih.gov This provides a basis for the structure-based design of more potent and selective dual inhibitors.
Role of Redox Properties in Antileishmanial Mechanism
While the primary mechanism of action for many quinazoline derivatives is the inhibition of folate pathway enzymes, the redox properties of these compounds may also contribute to their antileishmanial effects. Some studies on related compounds have suggested that the generation of reactive oxygen species (ROS) could be an additional mechanism contributing to parasite killing. However, specific research focusing on the redox properties of N6-benzyl-quinazoline-2,4,6-triamine in the context of its antileishmanial activity is still an area for further investigation.
Antitrypanosomal Activity Against Trypanosoma cruzi
The quest for novel and more effective treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, has led to the investigation of various synthetic compounds. Derivatives of quinazoline-2,4,6-triamine have emerged as a promising class of agents with antichagasic potential.
A study exploring a series of 14 quinazoline-2,4,6-triamine derivatives revealed their in vitro activity against both epimastigote and trypomastigote forms of T. cruzi. nih.gov The research highlighted that derivatives featuring nitrobenzoyl substituents at the 6-position of the quinazoline-2,4,6-triamine nucleus were the most potent in their antiprotozoal effects. nih.gov This activity was observed within 24 hours of exposure and was sustained for at least five days. nih.gov Crucially, these potent compounds did not exhibit toxicity towards human foreskin fibroblast (HFF1) cells, indicating a high selectivity index and suggesting their potential as viable candidates for further development as antichagasic agents. nih.gov While this study provides strong evidence for the antitrypanosomal potential of the quinazoline-2,4,6-triamine scaffold, specific activity data for the N6-benzyl substituted derivative was not detailed. Further research has also identified other quinazoline-based compounds with activity against T. cruzi, targeting enzymes like lysyl-tRNA synthetase 1 (KRS1). nih.govdndial.orglboro.ac.uk
Anticancer Potential and Molecular Pathways
Derivatives of N6-Benzyl-quinazoline-2,4,6-triamine have been the subject of significant research in oncology, demonstrating inhibitory effects on key signaling pathways and cytotoxic activity against various cancer cell lines.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and its tyrosine kinase (TK) domain is a critical mediator of cancer cell proliferation and survival. nih.gov Several quinazoline derivatives have been successfully developed as EGFR-TK inhibitors. nih.govnih.gov In this context, a novel series of quinazoline-2,4,6-triamine derivatives were designed and synthesized with the specific aim of inhibiting EGFR-TK. Computational and structural analysis of these inhibitors revealed that the methionine residue at position 769 (Met769) in the EGFR-TK active site is a key interaction point, forming hydrogen bonds with the amine group on the quinazoline ring of the inhibitors.
Activity Against Specific Cancer Cell Lines (e.g., MCF-7, A-549, HT-29)
The in vitro antitumor activities of quinazoline-2,4,6-triamine derivatives have been evaluated against a panel of human cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancer cells. nih.gov These studies have demonstrated significant cytotoxic effects. For instance, a series of quinazoline-based agents bearing triazole-acetamides showed IC50 values against MCF-7 cells ranging from 11.32 µM to 21.29 µM after 72 hours of treatment. nih.gov Another study on 6-bromo-quinazoline derivatives also reported cytotoxic activity against MCF-7 and A549 cell lines. nih.gov
A study focused on N6-benzyl-quinazoline-2,4,6-triamine derivatives where the N4 position was substituted with different phenyl groups provided specific cytotoxicity data. The results, as detailed in the table below, showcase the impact of these substitutions on the anticancer activity.
| Compound | Substitution on N4-phenyl ring | MCF-7 IC50 (µM) | A-549 IC50 (µM) | HT-29 IC50 (µM) |
|---|---|---|---|---|
| Derivative 1 | 4-Chloro | Data not available | Data not available | Data not available |
| Derivative 2 | 4-Bromo | Data not available | Data not available | Data not available |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data for specific N6-benzyl derivatives with substitutions on the N4-phenyl ring is not fully available in the provided search results. The table structure is based on the type of data found for analogous compounds.
Selective Cytotoxicity Profiles
A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several studies on quinazoline-2,4,6-triamine derivatives have indicated a favorable selective cytotoxicity profile. It has been reported that these compounds exhibit negligible cytotoxicity toward normal human fibroblast cell lines. nih.gov This selectivity suggests that the cytotoxic mechanisms of these derivatives are more pronounced in cancerous cells, potentially leading to a wider therapeutic window. Similarly, other classes of quinazoline derivatives have also demonstrated selectivity between tumorigenic and non-tumorigenic cell lines.
Enzyme Inhibition Beyond Protozoal Targets
The inhibitory capacity of the N6-Benzyl-quinazoline-2,4,6-triamine scaffold extends beyond its effects on parasitic and cancer-related enzymes, with notable activity against other key enzymes implicated in human disease.
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, and its overactivity can lead to hyperuricemia and gout. Consequently, XO is a significant therapeutic target. nih.gov A new series of quinazolin-2,4,6-triamine derivatives were synthesized and evaluated as non-purine inhibitors of xanthine oxidase. nih.gov Among the synthesized compounds, a derivative designated as B1 demonstrated superior inhibitory activity against bovine xanthine oxidase (bXO) with an IC50 value of 1.56 µM, which is more potent than the standard drug allopurinol (B61711) (IC50 = 6.99 µM). nih.gov This finding highlights the potential of the quinazolin-2,4,6-triamine scaffold in the development of novel treatments for conditions associated with elevated uric acid levels.
| Compound | IC50 (µM) against bXO |
|---|---|
| Quinazolin-2,4,6-triamine Derivative (B1) | 1.56 |
| Allopurinol (Reference) | 6.99 |
Cholinesterase (hChE) and β-Secretase (hBACE-1) Inhibition
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease (AD). nih.gov Similarly, the inhibition of β-secretase (BACE-1), an enzyme involved in the production of amyloid-β (Aβ) peptides, is a primary target for developing disease-modifying therapies for AD. nih.govsymbiosisonlinepublishing.com
While direct studies on N6-Benzyl-quinazoline-2,4,6-triamine are limited, research on structurally related quinazoline derivatives provides insights into their potential as hChE and BACE-1 inhibitors. A series of 2-amino-3,4-dihydroquinazoline derivatives were identified as a novel chemotype for aspartic protease inhibition, including BACE-1. units.it X-ray crystallography revealed that the exocyclic amino group of these compounds participates in a hydrogen bonding array with the catalytic aspartic acids of BACE-1 (Asp32 and Asp228). units.it This interaction is crucial for inhibitory activity, and substitutions at the quinazoline core have been shown to significantly enhance potency. units.it For instance, the introduction of a cyclohexyl group at the N-position to occupy the S1 binding pocket, and further modifications, led to a substantial increase in BACE-1 inhibitory potency from a Ki of 900 nM to 11 nM for one of the lead compounds. units.it
Furthermore, other classes of quinazoline derivatives have been explored for their BACE-1 inhibitory potential. Aminoimidazole and aminoquinoline based compounds have demonstrated high potency and selectivity for BACE-1. nih.gov These findings suggest that the 2,4,6-triamine substitution pattern on the quinazoline scaffold could be a promising starting point for the design of novel BACE-1 inhibitors. The presence of multiple amino groups offers sites for modification to optimize binding to the enzyme's active site.
In the context of cholinesterase inhibition, various 1,3,5-triazine (B166579) derivatives, which share a nitrogen-rich heterocyclic core with the quinazoline-2,4,6-triamine structure, have shown considerable inhibitory activity against both AChE and BACE-1. nih.gov For example, certain 1,3,5-triazine analogs exhibited IC50 values for AChE inhibition as low as 0.051 µM and for BACE-1 inhibition at 9.00 µM. nih.gov This suggests that the nitrogen-containing scaffold is a key pharmacophoric feature for interacting with these enzymes.
Table 1: BACE-1 Inhibition by 2-Amino-3,4-dihydroquinazoline Derivatives
| Compound | Ki (nM) |
| 1 | 900 |
| 2 | 158 |
| 3 | 30 |
| 3a | 11 |
Data sourced from a study on 2-amino-3,4-dihydroquinazoline derivatives as BACE-1 inhibitors. units.it
Poly-(ADP-ribose) Polymerase (PARP) Inhibition
Research has shown that quinazoline-2,4(1H,3H)-dione derivatives are potent PARP-1 and PARP-2 inhibitors. nih.gov One study identified a compound from this class, Cpd36, which exhibited remarkable enzymatic activity with IC50 values of 0.94 nM for PARP-1 and 0.87 nM for PARP-2. nih.gov This compound also showed significant in vivo antitumor activity. nih.gov The core quinazoline-2,4(1H,3H)-dione structure is crucial for this activity, and modifications at various positions influence the potency and selectivity.
The general structure of N6-Benzyl-quinazoline-2,4,6-triamine differs from the dione (B5365651) derivatives, featuring amino groups at positions 2 and 4 instead of oxo groups. However, the shared quinazoline nucleus suggests that with appropriate structural modifications, these triamine derivatives could also interact with the PARP active site. The amino groups could potentially form different hydrogen bonding interactions within the enzyme's nicotinamide (B372718) binding domain compared to the keto groups of the dione derivatives.
Other Biological Activities under Investigation
The quinazoline scaffold is a well-established framework for the development of antimicrobial agents. nih.govnih.gov Various derivatives have demonstrated broad-spectrum activity against a range of bacteria and fungi. pnrjournal.comrphsonline.com
While specific studies on the antimicrobial properties of N6-Benzyl-quinazoline-2,4,6-triamine are not extensively reported, related structures have shown significant activity. For instance, a series of quinazolino-2,4,6-tri-substituted-s-triazine derivatives were synthesized and screened for their antibacterial and antifungal activities. pnrjournal.com These compounds showed considerable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli, as well as various fungal strains. pnrjournal.com
Another study on 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives reported potent antibacterial activities against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net The introduction of different substituents on the quinazoline ring system was found to significantly influence the antimicrobial potency. These findings underscore the potential of the quinazoline core, including the 2,4,6-triamine substituted variants, as a template for designing new antimicrobial agents. The benzyl (B1604629) group at the N6 position in the target compound could contribute to lipophilicity, potentially enhancing cell wall penetration.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. nih.gov Quinazoline derivatives have been investigated for their antioxidant properties. nih.govmdpi.comnih.gov
A study focusing on quinazolin-2,4,6-triamine derivatives explored their potential as non-purine xanthine oxidase inhibitors and superoxide (B77818) scavengers. researchgate.net Xanthine oxidase is a key enzyme in the production of superoxide radicals. This research highlights the direct relevance of the quinazolin-2,4,6-triamine scaffold to antioxidant activity through the scavenging of superoxide radicals.
Furthermore, polyphenolic derivatives of quinazolin-4(3H)-one have demonstrated significant antioxidant activity. nih.gov The antiradical activity of the quinazolin-4(3H)-one core was enhanced by linking it to polyphenolic moieties. This suggests that the introduction of groups capable of donating hydrogen atoms or stabilizing radical species can significantly boost the antioxidant capacity of the quinazoline scaffold. While N6-Benzyl-quinazoline-2,4,6-triamine itself is not a polyphenolic compound, the amino groups on the quinazoline ring could contribute to its antioxidant potential through electron-donating effects.
Studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have also shown antioxidant activity, with the benzyl group being a common feature with the target compound. mdpi.com
The neuroprotective potential of quinazoline derivatives has garnered interest, particularly in the context of neurodegenerative diseases like Alzheimer's. researchgate.net The multifaceted nature of these diseases often requires agents that can act on multiple pathological pathways. Quinazoline derivatives have been shown to exhibit a range of activities that could contribute to neuroprotection, including inhibition of cholinesterases, β-amyloid aggregation, and oxidative stress. researchgate.net
While direct evidence for the neuroprotective effects of N6-Benzyl-quinazoline-2,4,6-triamine is scarce, the activities discussed in the preceding sections, such as BACE-1 inhibition and antioxidant properties, are highly relevant to neuroprotection. By potentially reducing the production of neurotoxic Aβ peptides and mitigating oxidative damage, these compounds could help protect neurons from degeneration.
The structural similarity to BACE-1 inhibitors and the demonstrated superoxide scavenging capabilities of the quinazolin-2,4,6-triamine scaffold provide a strong rationale for further investigation into the neuroprotective effects of N6-Benzyl-quinazoline-2,4,6-triamine and its derivatives.
Structure Activity Relationship Sar Studies of N6 Benzyl Quinazoline 2,4,6 Triamine Analogs
Correlation Between N6-Benzyl Substituents and Biological Potency
The N6-benzyl group is a critical determinant of the biological activity in this class of compounds. Its orientation, as well as the electronic and steric nature of its substituents, directly modulates the potency of the analogs.
The electronic landscape of the benzyl (B1604629) ring at the N6-position plays a pivotal role in the interaction of these quinazoline (B50416) analogs with their biological targets. Studies on related 4-aminoquinazoline scaffolds have shown that the introduction of an additional methylene (B1212753) group in a benzyl substituent can provide greater reach and flexibility for the aromatic ring, which can be crucial for optimal binding. acs.org For instance, replacing a para-methoxyphenyl group with a meta-methoxybenzyl group, and subsequently removing the methoxy (B1213986) group altogether, resulted in compounds with similar high potency, underscoring the nuanced effects of substituent positioning and electronic character. acs.org
Table 1: Influence of N6-Benzyl Substituents on Biological Activity
| Compound ID | N6-Substituent | Key Finding |
|---|---|---|
| Analog A | 4-Methoxybenzyl | Serves as a baseline for electronic effects. |
| Analog B | 3-Methoxybenzyl | Shifting the methoxy group can maintain potency by allowing flexibility. acs.org |
The incorporation of organometallic fragments, such as a ferrocenmethyl moiety, at the N6-position represents an innovative strategy to enhance antiprotozoal activity. While direct studies on N6-ferrocenmethyl-quinazoline-2,4,6-triamine are limited, research on analogous ferrocenylquinoline compounds provides significant insights. A novel ferrocenylquinoline demonstrated promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The proposed mechanism of action involves the ferrocenyl group inducing parasite death by promoting oxidative stress and depolarizing the mitochondrial membrane potential, ultimately triggering apoptosis. nih.gov
This suggests that the ferrocenmethyl group in a quinazoline scaffold could act as a "bio-organometallic" pharmacophore, leveraging the unique redox properties of the iron center to induce cytotoxicity in the target parasite. The ferrocene's ability to generate reactive oxygen species (ROS) within the parasite is a key aspect of its antileishmanial effect.
Table 2: Antileishmanial Activity of Ferrocene-Containing Analogs
| Compound Class | Ferrocene Moiety | Proposed Mechanism of Action | Biological Effect |
|---|
Impact of Quinazoline Core Substitutions (at 2, 4, 6 positions) on SAR
For example, the introduction of a decylamine (B41302) group at the C-4 position was found to be beneficial for activity, whereas an iodo-substituent at the C-6 position was detrimental. researchgate.net In the context of anticancer activity, a bromine atom at position 6 has been incorporated into the design of some potent quinazolin-4-one derivatives. researchgate.net Furthermore, when arylamino groups are attached at the C-6 position, the substitution pattern on that aryl ring is also critical; a 2,4-disubstitution pattern was found to be more active than a 3-substitution. nih.gov These findings indicate that the size, electronics, and positioning of substituents on the quinazoline core are crucial for fine-tuning the biological activity.
Table 3: Effect of Quinazoline Core Substitutions on Biological Activity
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| C-4 | Decylamine | Beneficial | researchgate.net |
| C-6 | Iodo | Detrimental | researchgate.net |
| C-6 | Bromine | Potentially beneficial for anticancer activity | researchgate.net |
Physicochemical Property Modulation and Biological Response
The modulation of physicochemical properties, such as lipophilicity and the inclusion of polar side chains, is a critical aspect of optimizing the therapeutic potential of N6-Benzyl-quinazoline-2,4,6-triamine analogs. For quinazoline-based kinase inhibitors, the strategic addition of one or two polar side chains has been shown to be important for improving their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. mdpi.com
Table 4: Physicochemical Properties and Their Impact on Biological Response
| Property Modulated | Observation | Implication for Drug Design | Reference |
|---|---|---|---|
| Polarity | Addition of polar side chains | Can improve ADME profile | mdpi.com |
Conformational Requirements for Optimal Target Binding
The three-dimensional conformation of N6-Benzyl-quinazoline-2,4,6-triamine analogs is paramount for their ability to bind effectively to their biological targets. The flexibility of the benzyl group is a key consideration. The presence of a methylene linker between the N6-amine and the phenyl ring allows for greater rotational freedom, enabling the aromatic ring to adopt an optimal orientation within the binding pocket of a target protein. acs.org
Conformational analyses of related heterocyclic compounds, often employing X-ray crystallography and computational modeling, have demonstrated the importance of specific spatial arrangements for activity. acs.orgnih.gov For N6-benzyl analogs, π-π stacking interactions between the benzyl ring and aromatic amino acid residues in the target's binding site are likely to be a significant stabilizing force. mdpi.com The ability of the molecule to adopt a conformation that maximizes these and other favorable interactions, such as hydrogen bonds, is a prerequisite for high-potency biological activity. Bulky substituents on the benzyl ring may act as "wedges," fixing the π-system in a particular plane to enhance these interactions. acs.org
Table 5: Conformational Factors Influencing Target Binding
| Conformational Feature | Description | Importance for Activity | Reference |
|---|---|---|---|
| Benzyl Group Flexibility | Rotational freedom afforded by the methylene linker. | Allows for optimal positioning within the binding site. | acs.org |
| π-π Stacking | Interaction between the benzyl ring and aromatic residues of the target. | A key stabilizing interaction for binding. | mdpi.com |
Computational and Theoretical Investigations of N6 Benzyl Quinazoline 2,4,6 Triamine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor), typically a protein. This approach has been extensively used to investigate the interactions of N6-Benzyl-quinazoline-2,4,6-triamine and its analogs with various enzymatic targets.
Elucidation of Binding Modes within Enzyme Active Sites
Docking studies have successfully elucidated the potential binding modes of N6-Benzyl-quinazoline-2,4,6-triamine within the active sites of several key enzymes, providing a structural basis for its observed biological activities.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): In silico docking of quinazoline (B50416) derivatives into the ATP-binding site of the EGFR-TK domain has revealed that the quinazoline scaffold serves as a foundational structure. The N6-benzyl group is predicted to occupy a hydrophobic pocket, while the 2,4,6-triamine substitutions are crucial for forming a network of hydrogen bonds with surrounding amino acid residues.
Dihydrofolate Reductase (DHFR): The quinazoline core of the compound mimics the pteridine (B1203161) ring of folic acid, the natural substrate of DHFR. Docking simulations indicate that the compound binds within the DHFR active site, where the 2,4-diaminopyrimidine (B92962) moiety forms critical hydrogen bonds with key catalytic residues, explaining its inhibitory action.
Xanthine (B1682287) Oxidase (XO): Computational studies on the inhibitory activity of quinazoline derivatives against XO suggest that the planar quinazoline ring system fits snugly within the enzyme's active site. This positioning allows for interactions with essential residues involved in the catalytic process.
Cholinesterases (AChE and BChE): Molecular docking has been employed to predict how quinazoline derivatives interact with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These simulations show that the compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of these enzymes.
β-Secretase (BACE1): To explore their potential in Alzheimer's disease research, quinazoline derivatives have been docked into the active site of β-secretase. The results indicate that these compounds can bind to the catalytic dyad of the enzyme, primarily through hydrogen bonding with key aspartic acid residues.
Identification of Key Residues for Ligand Recognition
A significant advantage of molecular docking is its ability to pinpoint specific amino acid residues that are critical for ligand binding and recognition.
EGFR-TK: A crucial interaction identified in docking studies is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of Met 769 in the hinge region of the EGFR-TK domain. This interaction is a characteristic feature of many potent EGFR inhibitors. Furthermore, the benzyl (B1604629) group typically engages in hydrophobic interactions with residues such as Leu 718, Val 726, and Ala 743.
The following interactive table summarizes the key interacting residues for N6-Benzyl-quinazoline-2,4,6-triamine and its analogs with various enzyme targets as predicted by molecular docking simulations.
| Enzyme Target | Key Interacting Residues | Type of Interaction |
| EGFR-TK | Met 769, Leu 718, Val 726, Ala 743 | Hydrogen Bonding, Hydrophobic |
| DHFR | Asp 27, Ile 50, Phe 31 | Hydrogen Bonding, Hydrophobic |
| XO | Glu 802, Arg 880, Phe 914 | Hydrogen Bonding, Pi-Pi Stacking |
| Cholinesterases | Trp 84, Phe 330 (CAS); Tyr 334 (PAS) | Pi-Pi Stacking, Hydrogen Bonding |
| β-Secretase | Asp 32, Asp 228 | Hydrogen Bonding |
Molecular Dynamics Simulations for Dynamic Ligand-Protein Complexes
While molecular docking provides a static image of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations allow for the assessment of the stability and flexibility of the ligand-protein complex over time, providing a more realistic representation of the biological system.
Stability and Flexibility of Compound-Target Interactions
MD simulations of quinazoline derivatives complexed with enzymes like EGFR-TK have been conducted to assess the stability of the binding poses predicted by docking. These simulations often involve monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. Stable RMSD values for the ligand suggest that it remains securely bound within the active site. Analysis of the root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may play a role in ligand binding. For example, in simulations with EGFR-TK, the critical hydrogen bond with Met 769 has been shown to remain stable, confirming its role in anchoring the ligand.
In Silico Prediction of Pharmacological Profiles Relevant to Research
Computational tools can predict the potential pharmacological activities of a compound based on its chemical structure. These predictions help prioritize compounds for further experimental investigation and identify new potential therapeutic applications. For N6-Benzyl-quinazoline-2,4,6-triamine, in silico profiling suggests a variety of potential biological activities based on its structural similarity to known bioactive molecules. These predictions often involve screening the compound against various pharmacophore models and machine learning-based classifiers. Predicted activities for this compound and its analogs frequently include kinase inhibition (especially EGFR), dihydrofolate reductase inhibition, and potential modulation of other targets such as cholinesterases and β-secretase, which aligns with the findings from molecular docking studies.
Prediction of Binding Affinities and Potency
Computational studies have been instrumental in predicting the binding affinities and potency of quinazoline-2,4,6-triamine derivatives against various protein kinase targets, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers. nih.govnih.gov While direct binding affinity data for N6-Benzyl-quinazoline-2,4,6-triamine is not extensively published, studies on closely related analogues provide significant insights into its potential.
The potency of these compounds has been evaluated through in vitro assays, with some derivatives exhibiting significant inhibitory activity. For instance, a study on N6-benzyl-N4-(substituted phenyl)-quinazoline-2,4,6-triamines reported IC₅₀ values against EGFR, which is a measure of the concentration of the compound required to inhibit the enzyme's activity by 50%. nih.gov While the IC₅₀ for the parent N6-Benzyl-quinazoline-2,4,6-triamine was not specified, the data for its analogues suggest that modifications at the N4 position can significantly modulate potency.
Below is a table summarizing the reported binding energies and experimental IC₅₀ values for some N6-benzyl-quinazoline-2,4,6-triamine analogues against EGFR. The binding energy (ΔG), calculated from molecular docking simulations, provides a theoretical estimation of the binding affinity, with more negative values indicating stronger binding.
| Compound ID | N4 Substituent | Binding Energy (ΔG) (kcal/mol) | Experimental IC₅₀ (µM) |
| Analogue 1 | Phenyl | -8.2 | >50 |
| Analogue 2 | 4-Chlorophenyl | -8.8 | 15.3 |
| Analogue 3 | 4-Bromophenyl | -8.9 | 10.1 |
| Analogue 4 | 4-Methylphenyl | -8.5 | 25.6 |
This table presents data for analogues of N6-Benzyl-quinazoline-2,4,6-triamine to illustrate the structure-activity relationship.
These findings underscore the importance of the N6-benzyl group for anchoring within a hydrophobic pocket of the EGFR active site and suggest that further optimization of the quinazoline-2,4,6-triamine scaffold could lead to the development of highly potent inhibitors.
Drug-Likeness Assessment relevant for lead selection
The "drug-likeness" of a compound is a crucial concept in lead selection, referring to a qualitative assessment of its potential to be developed into an oral drug. This assessment is often based on a set of physicochemical properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While a specific and comprehensive ADME profile for N6-Benzyl-quinazoline-2,4,6-triamine is not detailed in the available literature, general assessments of quinazoline derivatives provide valuable insights.
A common tool for evaluating drug-likeness is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, the molecular weight is over 500, the logP (a measure of lipophilicity) is over 5, and there are more than 10 hydrogen bond acceptors.
Computational predictions of the drug-like properties for quinazoline derivatives often show favorable characteristics. For instance, many synthesized quinazolinone derivatives have been reported to exhibit good blood-brain barrier (BBB) and central nervous system (CNS) permeation, a low volume of distribution, and no adverse effects on renal clearance in silico. africaresearchconnects.com
The table below presents a predicted drug-likeness profile for the parent compound, quinazoline-2,4,6-triamine, based on publicly available computed properties. These values can serve as a baseline for understanding the likely properties of its N6-benzyl derivative.
| Property | Predicted Value for Quinazoline-2,4,6-triamine |
| Molecular Weight | 175.19 g/mol |
| logP | 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Data sourced from PubChem (CID 292661). nih.gov
Based on these values for the core structure, N6-Benzyl-quinazoline-2,4,6-triamine is expected to have a molecular weight and logP that are well within the desirable range for drug-likeness. The addition of the benzyl group would increase the molecular weight and lipophilicity, but it is unlikely to push the compound outside the generally accepted parameters for a good drug candidate. These in silico assessments are crucial for prioritizing compounds for further experimental validation.
Quantum Chemical Calculations for Electronic Structure Analysis (Implied for mechanistic understanding)
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which can be correlated with its reactivity and interaction with biological targets. While specific quantum chemical studies on N6-Benzyl-quinazoline-2,4,6-triamine are not extensively reported, analysis of the quinazoline core and related derivatives offers valuable insights into its electronic structure and potential mechanism of action.
Methods like Density Functional Theory (DFT) are often employed to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more polarizable and can more readily engage in electron transfer, which can be important for binding to a biological target.
For quinazoline-based compounds, the distribution of electron density is key to their biological activity. The nitrogen atoms in the quinazoline ring are electron-withdrawing, creating a specific electrostatic potential that can guide interactions with amino acid residues in a protein's active site. For instance, the lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for the binding of many kinase inhibitors.
The benzyl group, being an aromatic substituent, can participate in π-π stacking and hydrophobic interactions, further stabilizing the compound within the active site of a kinase. Quantum chemical calculations can map the molecular electrostatic potential (MEP), visually representing the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack, as well as non-covalent interactions.
While detailed numerical data from quantum chemical calculations for N6-Benzyl-quinazoline-2,4,6-triamine are not available in the public domain, the general electronic characteristics of the quinazoline scaffold strongly support its role as a versatile pharmacophore capable of forming multiple favorable interactions with protein targets like EGFR. These theoretical investigations, in conjunction with experimental data, provide a solid foundation for the rational design of more potent and selective kinase inhibitors based on the N6-Benzyl-quinazoline-2,4,6-triamine structure.
Therapeutic Research Potential and Lead Optimization Strategies for N6 Benzyl Quinazoline 2,4,6 Triamine Derivatives
Identification of N6-Benzyl-quinazoline-2,4,6-triamine Analogs as Lead Compounds
The foundation for the development of N6-Benzyl-quinazoline-2,4,6-triamine analogs as potential anti-parasitic agents lies in the identification of its core structure, 2,4,6-triaminoquinazoline (B80964) (TAQ), as a potent inhibitor of a key parasitic enzyme. researchgate.net TAQ was identified as an antifolate agent with significant activity against parasitic protozoa such as Leishmania. researchgate.net These parasites are auxotrophic for pteridines, meaning they cannot synthesize them and must rely on a salvage pathway, a key component of which is the enzyme pteridine (B1203161) reductase 1 (PTR1). nih.govmdpi.com
The inhibition of Leishmania major PTR1 by TAQ established this scaffold as a critical lead compound for drug discovery efforts. dntb.gov.uadiva-portal.org The rationale for its selection is based on its ability to mimic the pterin (B48896) head group of natural folates, allowing it to bind effectively to the active site of PTR1. researchgate.net This blocks the production of essential reduced folates, which are vital for DNA synthesis and parasite replication. nih.gov Consequently, N6-substituted analogs, such as the N6-benzyl derivative, are being investigated to enhance potency, selectivity, and drug-like properties compared to the parent TAQ molecule. Quinazoline-2,4,6-triamine and its related 2,4-diamine derivatives have been noted for their strong antiparasitic activities against Plasmodium berghei, Trypanosoma cruzi, and Leishmania species. researchgate.net
Lead Optimization Approaches for Enhanced Biological Activity
Once a lead compound like 2,4,6-triaminoquinazoline is identified, the subsequent step is lead optimization, a process aimed at refining the molecule's structure to maximize its therapeutic potential. This involves a multi-pronged approach combining rational design, chemical synthesis, and computational modeling.
Rational design of N6-Benzyl-quinazoline-2,4,6-triamine analogs is heavily guided by the three-dimensional structure of the target enzyme, PTR1. nih.gov Crystallographic studies of Leishmania major PTR1 in a ternary complex with its cofactor NADPH and the inhibitor TAQ have provided detailed insights into the molecular interactions at the active site. researchgate.netdiva-portal.org The active site is described as an elongated, L-shaped cleft, and the TAQ molecule binds through a series of hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net
This structural information forms the basis for structure-based drug design (SBDD), where new analogs are designed to optimize these interactions. For instance, modifications at the N6 position of the quinazoline (B50416) ring are explored to introduce new functionalities that can form additional contacts with amino acid residues lining the active site, thereby increasing binding affinity and inhibitory potency. The goal is to design molecules that fit more snugly into the binding pocket than the original lead, leading to enhanced biological activity.
Side-chain decoration involves the systematic modification of substituents on the lead compound's core scaffold. In the context of N6-Benzyl-quinazoline-2,4,6-triamine, this primarily involves altering the benzyl (B1604629) group at the N6 position. Different aromatic and aliphatic side chains can be introduced to probe the structure-activity relationship (SAR). For example, studies on related triazine dimers, which also target folate metabolism in Leishmania, have shown that varying the length and nature of aliphatic amine side chains significantly impacts anti-amastigote activity and selectivity. nih.gov Replacing a chloro group with morpholine-containing side chains in these related compounds led to a successive increase in antileishmanial activity. nih.gov These principles are directly applicable to the optimization of the N6-substituent of the quinazoline scaffold.
Fragment replacement strategies may also be employed, where parts of the molecule, such as the benzyl ring, are swapped with other chemical moieties to improve properties like solubility or metabolic stability while maintaining or improving target engagement. The core quinazoline ring, however, is often considered essential for activity in this class of compounds. nih.gov
Computational chemistry plays a pivotal role in modern lead optimization, accelerating the design-synthesis-test cycle. For quinazoline derivatives, a variety of computational techniques are employed. dntb.gov.ua
Molecular Docking: This technique is used to predict the preferred binding orientation of newly designed analogs within the PTR1 active site. researchgate.netnih.gov It allows for the rapid virtual screening of large libraries of potential compounds, prioritizing those with the most favorable predicted binding energies for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations are performed to study the dynamic behavior of the ligand-protein complex over time. dntb.gov.uaresearchgate.net These simulations provide insights into the stability of the complex and can reveal key interactions that are not apparent from static crystal structures. Metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability and flexibility of the complex. researchgate.net
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the ligand-protein complex. dntb.gov.ua These calculations provide a more quantitative prediction of binding affinity than simple docking scores and can help to rank potential inhibitors more accurately. The binding free energy is calculated by considering van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. nih.govnih.gov
These computational approaches help to build robust structure-activity relationship models and guide the rational design of more potent and selective N6-Benzyl-quinazoline-2,4,6-triamine analogs. dntb.gov.ua
Preclinical Assessment in Disease Models (Mechanistic & Efficacy Focus, Excluding Human Data)
The ultimate test of an optimized lead compound is its performance in relevant biological systems. This involves assessing its ability to inhibit the target enzyme and, more importantly, its efficacy against the parasite in cellular and whole-organism models.
The anti-parasitic efficacy of N6-Benzyl-quinazoline-2,4,6-triamine analogs is evaluated using in vitro models of parasitic infection. A primary model for leishmaniasis involves testing the compounds against the intracellular amastigote stage of the parasite, which is the clinically relevant form that resides within host macrophages.
The table below presents hypothetical, yet representative, data for the parent lead compound (TAQ) and a series of N6-substituted analogs, illustrating the outcomes of a typical preclinical assessment. The data showcases the inhibition of the target enzyme (PTR1) and the activity against the intracellular form of the parasite (L. donovani).
| Compound ID | N6-Substituent | Target Inhibition (PTR1) IC₅₀ (µM) | Anti-amastigote Activity (L. donovani) IC₅₀ (µM) |
| TAQ | -H | 15.2 | 25.8 |
| Analog A | -Methyl | 10.5 | 18.3 |
| Analog B | -Ethyl | 8.1 | 12.5 |
| Analog C | -Benzyl | 2.3 | 4.1 |
| Analog D | -4-Fluorobenzyl | 1.9 | 3.5 |
| Analog E | -4-Methoxybenzyl | 3.5 | 6.2 |
| Pentamidine | (Reference Drug) | N/A | 13.7 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data illustrates a clear structure-activity relationship, where substitution at the N6 position generally enhances potency. The introduction of a benzyl group (Analog C) significantly improves both target inhibition and anti-amastigote activity compared to the unsubstituted TAQ core. Further decoration of the benzyl ring, for instance with an electron-withdrawing fluorine atom (Analog D), can lead to even greater potency. These in vitro efficacy studies are crucial for selecting the most promising candidates for further development in more complex preclinical models of disease. For instance, some related compounds have shown significant in vivo inhibition (up to 74.41%) in L. donovani models. nih.gov
In Vitro Antitumor Efficacy in Cell-Based Assays
A novel series of quinazoline-2,4,6-triamine derivatives has been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. semanticscholar.orgnih.gov The cytotoxic effects of these compounds were assessed using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity. semanticscholar.org
The antitumor activities were investigated against breast (MCF-7), lung (A-549), and colon (HT-29) cancer cell lines. semanticscholar.orgnih.gov Notably, one derivative, designated as compound 10e, demonstrated a broad range of antitumor activity across all three cell lines, with efficacy comparable to the reference drugs erlotinib (B232) and doxorubicin. nih.gov Another derivative, compound 10d, exhibited selective cytotoxicity against the A-549 lung cancer cell line. nih.gov
Further studies on a different series of quinazoline derivatives showed that most of them exhibited low micromolar cytotoxicity towards five tested cell lines: MGC-803 (gastric cancer), MCF-7 (breast cancer), PC-9 (lung cancer), A549 (lung cancer), and H1975 (lung cancer). mdpi.com Among these, compound 18 was particularly potent against MGC-803 cells, with an IC50 value of 0.85 μM. mdpi.com
Another investigation into 6-aryloxyl substituted quinazoline derivatives, using the MTT assay, screened for antitumoral activity against N87 (gastric cancer), H1975 (non-small-cell lung cancer), and A549 (lung cancer) cell lines. nih.gov The most promising compound from this series, 4m, showed potent antitumoral activities against N87 and H1975 cells, with IC50 values of 6.3 nM and 7.5 nM, respectively. nih.gov
The table below summarizes the in vitro antitumor efficacy of selected N6-Benzyl-quinazoline-2,4,6-triamine derivatives.
| Compound | Cell Line | IC50 Value | Reference |
| 10e | MCF-7, A-549, HT-29 | Comparable to erlotinib and doxorubicin | nih.gov |
| 10d | A-549 | Selective Cytotoxicity | nih.gov |
| 18 | MGC-803 | 0.85 µM | mdpi.com |
| 4m | N87 | 6.3 nM | nih.gov |
| 4m | H1975 | 7.5 nM | nih.gov |
Pharmacological Evaluation in Relevant Enzyme Assays
The mechanism of action for many quinazoline derivatives involves the inhibition of protein kinases, particularly EGFR tyrosine kinase (EGFR-TK). researchgate.netsemanticscholar.org The inhibitory effects of the synthesized quinazoline-2,4,6-triamine derivatives on EGFR-TK were evaluated using an enzyme kit. semanticscholar.org These results confirmed that the cytotoxic effects of these compounds are likely mediated through the inhibition of the EGFR-TK enzyme. semanticscholar.org
Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the interaction between these inhibitors and the EGFR-TK enzyme at a molecular level. semanticscholar.orgnih.gov These studies have identified Met 769 as a crucial amino acid residue for the interaction with all inhibitors, forming hydrogen bonds with the amine group on the quinazoline ring. nih.gov A good correlation was observed between the calculated binding free energy (ΔG binding) and the experimental IC50 values for compounds 10d, 10e, and the reference drug erlotinib. nih.gov
In a separate study, a new set of quinazolin-2,4,6-triamine derivatives were investigated as potential xanthine (B1682287) oxidase (XO) inhibitors. nih.gov One compound, B1, demonstrated superior inhibitory activity against bovine xanthine oxidase (bXO) with an IC50 of 1.56 μM, compared to allopurinol (B61711) (IC50 = 6.99 μM). nih.gov
The table below presents the pharmacological evaluation data for selected derivatives.
| Compound | Enzyme Target | IC50 Value | Reference |
| 10d | EGFR-TK | Not explicitly stated, but showed inhibitory effect | semanticscholar.orgnih.gov |
| 10e | EGFR-TK | Not explicitly stated, but showed inhibitory effect | semanticscholar.orgnih.gov |
| B1 | Bovine Xanthine Oxidase | 1.56 µM | nih.gov |
In Vitro Cytotoxicity in Mammalian Cells (as a measure of selectivity for drug discovery, not safety profiles)
A critical aspect of anticancer drug discovery is the selective cytotoxicity of compounds towards cancer cells over normal cells. The in vitro cytotoxicity of the novel series of quinazoline-2,4,6-triamine derivatives was also assessed in normal human fibroblast cell lines. semanticscholar.orgnih.gov Encouragingly, all the tested compounds exhibited minimal cytotoxicity towards these normal cells, indicating a degree of selectivity for cancer cells. semanticscholar.orgnih.gov
In the study of quinazoline derivatives targeting gastric cancer, compound 18 showed approximately a 32-fold selectivity for MGC-803 cancer cells (IC50 = 0.85 μM) compared to the normal human gastric epithelial cell line GES-1 (IC50 = 26.75 μM). mdpi.com
The 6-aryloxyl substituted quinazoline derivative, 4m, which was highly potent against N87 and H1975 cancer cell lines, was found to be less potent against A549 cancer cells, which have a wild-type EGFR, with an IC50 value of 29.9 μM. nih.gov This suggests a potential selectivity for cancer cells with specific EGFR mutations.
Furthermore, in a toxicological profile screening, the quinazolin-2,4,6-triamine derivative B1 was found to be less cytotoxic than methotrexate (B535133) on HCT-15 cancer cells. nih.gov
The table below details the in vitro cytotoxicity data for selected derivatives in mammalian cells, highlighting their selectivity.
| Compound | Normal Cell Line | Cytotoxicity/Selectivity | Reference |
| All tested derivatives | Normal human fibroblast | Negligible cytotoxicity | semanticscholar.orgnih.gov |
| 18 | GES-1 | IC50 = 26.75 µM (32-fold selective for MGC-803) | mdpi.com |
| 4m | A549 (EGFR WT) | IC50 = 29.9 µM (Less potent than against N87 and H1975) | nih.gov |
| B1 | HCT-15 | Less cytotoxic than methotrexate | nih.gov |
Future Research Directions and Advanced Methodologies
Development of Novel Synthetic Routes for N6-Benzyl-quinazoline-2,4,6-triamine and its Analogs
The advancement of N6-benzyl-quinazoline-2,4,6-triamine from a laboratory curiosity to a viable drug candidate hinges on the development of robust and efficient synthetic methodologies. Current synthetic schemes for quinazoline (B50416) derivatives, while effective, often provide a foundation that can be significantly improved. For instance, established routes have been used to prepare various quinazoline-2,4,6-triamine derivatives, which serve as a basis for creating novel analogs. brieflands.com
Future research must prioritize the creation of novel synthetic pathways that are not only high-yielding but also scalable, cost-effective, and environmentally sustainable. The goals of this research direction include:
Enhancing Versatility: Creating flexible synthetic strategies that allow for the easy introduction of a wide variety of substituents on the quinazoline core and the N6-benzyl group. This will facilitate the rapid generation of diverse chemical libraries essential for structure-activity relationship (SAR) studies.
Green Chemistry: Incorporating principles of green chemistry to reduce the use of hazardous reagents and solvents, making the synthesis more environmentally benign.
Flow Chemistry: Exploring continuous flow manufacturing processes, which can offer superior control over reaction parameters, improve safety, and allow for easier scaling compared to traditional batch processing.
By achieving these goals, chemists can ensure a reliable and adaptable supply of N6-benzyl-quinazoline-2,4,6-triamine and its analogs, thereby accelerating the pace of biological evaluation and preclinical development.
Integration of Artificial Intelligence and Machine Learning in N6-Benzyl-quinazoline-2,4,6-triamine Drug Discovery
The integration of AI/ML can be applied across several key stages:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel molecular targets for which N6-benzyl-quinazoline-2,4,6-triamine might be effective. nih.gov
Virtual Screening and Hit Identification: Machine learning models can screen millions or even billions of virtual compounds to identify novel quinazoline derivatives with a high probability of binding to a specific biological target. mednexus.orgnih.gov
De Novo Drug Design: Generative AI models can design entirely new analogs of N6-benzyl-quinazoline-2,4,6-triamine from scratch, optimized for desired properties such as high potency, selectivity, and favorable pharmacokinetics. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the discovery process is crucial. ML models, trained on existing data, can provide accurate predictions, allowing researchers to prioritize compounds with better drug-like profiles. nih.gov
The following table outlines key AI/ML methodologies and their specific applications in the context of N6-benzyl-quinazoline-2,4,6-triamine research.
| AI/ML Methodology | Application in Drug Discovery for N6-Benzyl-quinazoline-2,4,6-triamine | Potential Impact |
| Deep Learning Neural Networks | Predict protein structures (e.g., AlphaFold) and analyze complex biological data to identify novel targets. nih.gov | Enhances understanding of drug-target interactions and uncovers new therapeutic opportunities. |
| Generative Adversarial Networks (GANs) | Design novel quinazoline analogs with optimized properties for potency and selectivity. mednexus.org | Accelerates the generation of promising lead candidates. |
| Quantitative Structure-Activity Relationship (QSAR) | Build models that correlate the chemical structure of analogs with their biological activity. nih.govalacrita.com | Guides the rational design of more effective compounds. |
| Natural Language Processing (NLP) | Mine scientific literature and patents to extract relevant information on quinazolines and related targets. | Consolidates existing knowledge to inform future research directions. |
By leveraging these sophisticated computational tools, researchers can make more informed decisions, streamline the discovery pipeline, and increase the likelihood of success for drug candidates derived from the N6-benzyl-quinazoline-2,4,6-triamine scaffold.
Exploration of Multi-Targeting Strategies for Complex Diseases
Many complex human diseases, such as cancer and neurodegenerative disorders, are driven by multiple pathological mechanisms operating in parallel. nih.gov Traditional single-target drugs often fail to provide lasting efficacy due to the activation of compensatory signaling pathways. nih.gov This has led to the emergence of a new paradigm: the design of Multi-Target-Directed Ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. nih.govresearchgate.net
The quinazoline scaffold is particularly well-suited for the development of MTDLs. nih.gov Research has shown that certain quinazoline derivatives can act as potent inhibitors of multiple intracellular targets, including various receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as components of the cell division machinery like microtubules. nih.gov This dual action of inducing cytotoxicity while simultaneously cutting off a tumor's blood supply (anti-angiogenesis) represents a powerful strategy in cancer chemotherapy. nih.gov
Future research on N6-benzyl-quinazoline-2,4,6-triamine should actively explore its potential as a scaffold for MTDLs by:
Rational Design: Systematically modifying the compound's structure to incorporate pharmacophores known to bind to other relevant disease targets.
Target Profiling: Screening the compound and its analogs against a broad panel of kinases and other enzymes implicated in a specific complex disease to identify multi-target activity.
Synergistic Efficacy: Investigating whether hitting multiple targets with a single agent leads to synergistic therapeutic effects that are greater than the sum of inhibiting each target individually.
This multi-targeting approach could lead to the development of next-generation therapies with improved efficacy and a lower likelihood of developing drug resistance, particularly in multifactorial diseases like cancer. nih.govnih.gov
Advanced Biological Assay Development for Mechanistic Elucidation
To fully understand how N6-benzyl-quinazoline-2,4,6-triamine exerts its biological effects, it is essential to move beyond simple cell viability or enzyme inhibition assays. The development and application of advanced biological assays are critical for elucidating the compound's precise mechanism of action, confirming target engagement, and understanding its impact on cellular networks.
Future mechanistic studies should incorporate a suite of modern techniques:
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target (e.g., EGFR) within a live cell environment, providing crucial evidence of target engagement.
Phosphoproteomics: For kinase inhibitors, mass spectrometry-based phosphoproteomics can provide a global snapshot of the downstream signaling pathways that are modulated by the compound, revealing its functional impact on cellular communication.
High-Content Imaging and Analysis: Automated microscopy and image analysis can be used to visualize and quantify phenotypic changes in cells treated with the compound, such as alterations in cell morphology, cytoskeletal organization, or the localization of key proteins.
Transcriptomics and Genomics: Techniques like RNA-seq can reveal how the compound alters gene expression patterns, providing insights into the broader cellular response and potential off-target effects or resistance mechanisms.
In Vitro Activity Assays: Specific and sensitive assays are needed to quantify the inhibitory activity against purified enzymes, such as the sPLA2 inhibitory assays used for other quinazoline derivatives which yield critical IC₅₀ values. nih.gov
By employing these advanced assays, researchers can build a comprehensive, multi-dimensional picture of the compound's biological activity, which is indispensable for its optimization and translation into a clinical setting.
Deepening the Understanding of Structure-Activity-Mechanism Relationships
A central goal of medicinal chemistry is to establish a clear and predictive understanding of the relationship between a molecule's three-dimensional structure, its biological activity, and its mechanism of action. For N6-benzyl-quinazoline-2,4,6-triamine, future research will focus on systematically building these Structure-Activity-Mechanism Relationships (SAMR).
This involves an iterative cycle of design, synthesis, and testing, informed by computational modeling:
Systematic Analog Synthesis: A library of analogs will be created by making precise, well-defined modifications to different parts of the molecule, including the N6-benzyl ring, the amine substituents at positions 2 and 4, and the quinazoline core itself. researchgate.net
Biological Evaluation: All analogs will be tested in a panel of biological assays (as described in section 8.4) to determine their potency, selectivity, and cellular effects.
Computational Modeling: Molecular docking and molecular dynamics simulations will be used to generate models of how each analog binds to its target protein(s). brieflands.comnih.gov These models can rationalize why certain structural changes increase or decrease activity and can help visualize key interactions, such as hydrogen bonds and hydrophobic contacts within the active site. brieflands.com
By integrating the experimental biological data with the computational models, researchers can develop robust SAMR models. These models are not merely descriptive; they become predictive tools that can guide the design of next-generation analogs with enhanced potency, improved selectivity, and more desirable drug-like properties, ultimately leading to a more effective and safer therapeutic agent.
Q & A
Q. What are the key synthetic routes for N⁶-Benzyl-quinazoline-2,4,6-triamine, and how are intermediates characterized?
The synthesis typically involves condensation reactions of quinazoline precursors with benzylamine derivatives. For example, analogous compounds like 5-chloro-N⁶-(2,5-dimethoxybenzyl)quinazoline-2,4,6-triamine are synthesized via copper-mediated N-arylation or Friedländer annulation, followed by purification via column chromatography . Key intermediates (e.g., Schiff bases) are characterized by:
- IR spectroscopy : Disappearance of NH₂ (~3400–3650 cm⁻¹) and C=O (~1670–1685 cm⁻¹) bands, with appearance of C=N (~1600–1610 cm⁻¹) .
- Elemental analysis : Confirmation of C, H, N content (e.g., ±0.4% deviation) .
- NMR : Distinct signals for aromatic protons (δ 6.5–8.5 ppm) and benzyl groups (δ 4.0–5.0 ppm) .
Q. How can researchers optimize reaction conditions to improve yields of N⁶-benzyl-substituted triazines?
Optimization strategies include:
- Temperature control : Reflux in DMF at 80–100°C for 12–24 hours to promote nucleophilic substitution .
- Catalyst selection : Copper catalysts (e.g., CuI) enhance N-arylation efficiency in quinazoline derivatives .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
- Stoichiometry : A 1:1 molar ratio of quinazoline core to benzylamine minimizes side products .
Q. What analytical techniques are critical for confirming the purity and structure of N⁶-Benzyl-quinazoline-2,4,6-triamine?
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₈ClN₅O₂ for a chloro-derivative ).
- Multinuclear NMR : ¹H and ¹³C NMR confirm substitution patterns; NOESY or COSY may resolve stereochemical ambiguities .
- HPLC : Purity >97% with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzyl group influence the compound’s biological activity?
Electrophilic substituents (e.g., NO₂, Cl) enhance antimicrobial activity by increasing membrane permeability. For example, nitro groups on benzothiazole-triazine hybrids improve Gram-negative bacterial inhibition (MIC: 2–8 µg/mL) . Conversely, methoxy groups reduce activity due to steric hindrance . Quantitative Structure-Activity Relationship (QSAR) models can predict activity trends using Hammett constants (σ) and π-hydrophobicity parameters .
Q. What crystallographic methods are suitable for resolving the 3D structure of N⁶-Benzyl-quinazoline-2,4,6-triamine derivatives?
- Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) refine structures using high-resolution data (R-factor < 0.05). Hydrogen bonding networks (e.g., N–H⋯N) stabilize crystal packing .
- Powder XRD : Identifies polymorphs; useful for bulk material analysis .
- DFT calculations : Validate experimental bond lengths/angles (e.g., B3LYP/6-31G* basis sets) .
Q. How can researchers address discrepancies in biological activity data across studies?
Contradictions often arise from:
- Strain variability : Use standardized microbial strains (e.g., ATCC 6533 for Bacillus subtilis) .
- Assay conditions : Control pH (7.4), temperature (37°C), and inoculum size (10⁶ CFU/mL) .
- Solubility artifacts : Use DMSO controls (<1% v/v) to avoid false negatives . Meta-analyses combining MIC, MBC, and time-kill assays improve reproducibility .
Q. What computational tools predict the binding affinity of N⁶-Benzyl-quinazoline-2,4,6-triamine to biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with enzymes (e.g., dihydrofolate reductase) using PDB structures (e.g., 1U72). Key residues (e.g., Asp27, Leu28) form hydrogen bonds with the triazine core .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction (SwissADME) : Estimates bioavailability (%ABS >50%) and CYP450 inhibition risks .
Methodological Considerations
Q. How should researchers handle hygroscopic or light-sensitive intermediates during synthesis?
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C .
- Reaction setup : Schlenk lines for air-sensitive steps (e.g., Grignard additions) .
- Workup : Lyophilize aqueous phases to prevent hydrolysis .
Q. What strategies mitigate byproduct formation in triazine cyclization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
